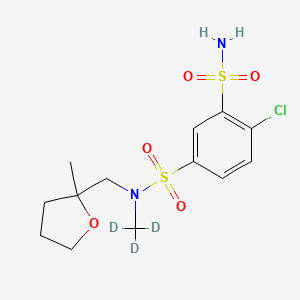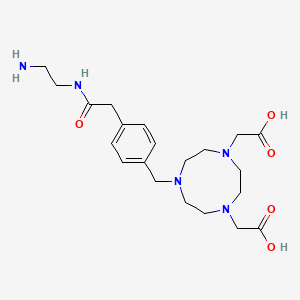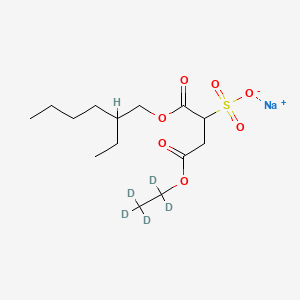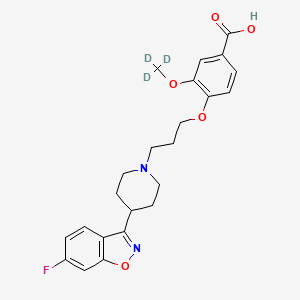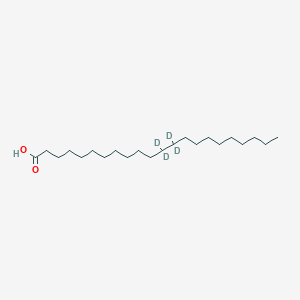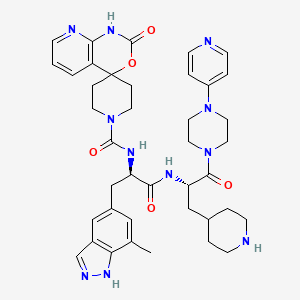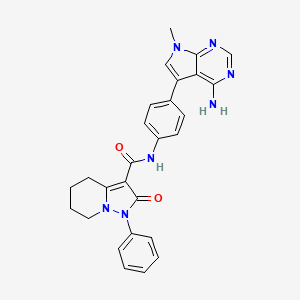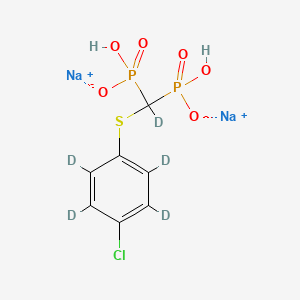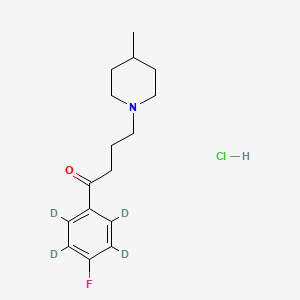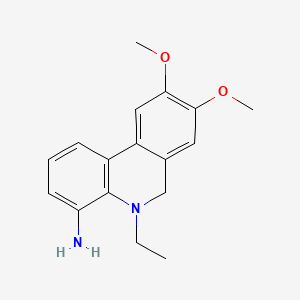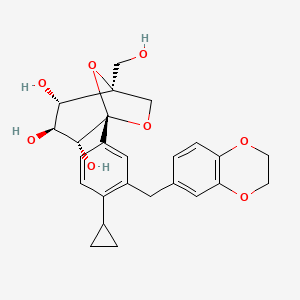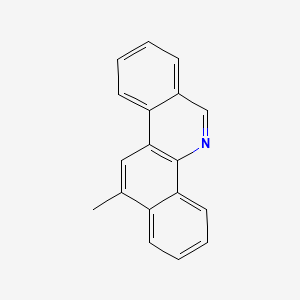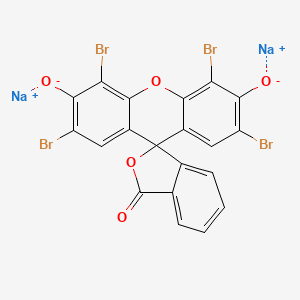
Eosin Y (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eosin Y (disodium) is a synthetic organic dye belonging to the triarylmethane family. It is also known as C.I. 45380 or C.I. Acid Red 87. This compound is produced from fluorescein by bromination and is widely used in various scientific and industrial applications .
Métodos De Preparación
Eosin Y (disodium) is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically ethanol or acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination . Industrial production methods involve large-scale bromination reactors where the reaction is carefully monitored to ensure consistent product quality .
Análisis De Reacciones Químicas
Eosin Y (disodium) undergoes various chemical reactions, including:
Oxidation: Eosin Y can act as a photosensitizer in oxidation reactions, where it absorbs light and transfers energy to oxygen molecules, generating singlet oxygen.
Substitution: Eosin Y can undergo nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms on the molecule.
Common reagents used in these reactions include light sources for photoredox catalysis, reducing agents like dihydropyridine, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used .
Aplicaciones Científicas De Investigación
Eosin Y (disodium) has a wide range of scientific research applications:
Mecanismo De Acción
Eosin Y (disodium) exerts its effects primarily through its ability to absorb visible light and transfer energy or electrons. When exposed to light, Eosin Y absorbs photons and transitions to an excited singlet state. It then undergoes intersystem crossing to a triplet state, which has a longer lifetime and can participate in various photochemical reactions . The excited triplet state can transfer energy to oxygen molecules, generating singlet oxygen, or accept electrons from reducing agents, facilitating redox reactions .
Comparación Con Compuestos Similares
Eosin Y (disodium) is unique among triarylmethane dyes due to its specific bromination pattern and its ability to act as both an energy and electron transfer agent. Similar compounds include:
Fluorescein: The parent compound of Eosin Y, used primarily as a fluorescent dye.
Rose Bengal: A related xanthene dye used in photodynamic therapy and as a biological stain.
Eosin Y’s versatility in both photoredox catalysis and histological staining makes it a valuable compound in various scientific fields .
Propiedades
Fórmula molecular |
C20H6Br4Na2O5 |
|---|---|
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
Clave InChI |
LSMXXHPAEZLILP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


